molecular formula C21H22N2O2 B11325034 2-(4-tert-butylphenoxy)-N-(quinolin-8-yl)acetamide

2-(4-tert-butylphenoxy)-N-(quinolin-8-yl)acetamide

Cat. No.: B11325034
M. Wt: 334.4 g/mol
InChI Key: UOOALXWBMLZHKI-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-(quinolin-8-yl)acetamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tert-butylphenoxy group and a quinolinylacetamide moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-(quinolin-8-yl)acetamide typically involves the following steps:

    Formation of the tert-butylphenoxy intermediate: This step involves the reaction of tert-butylphenol with an appropriate halogenating agent, such as bromine or chlorine, to form 4-tert-butylphenol halide.

    Nucleophilic substitution: The 4-tert-butylphenol halide is then reacted with sodium phenoxide to form 4-tert-butylphenoxy.

    Formation of the quinolinylacetamide intermediate: This step involves the reaction of quinoline with chloroacetyl chloride to form quinolin-8-yl chloroacetamide.

    Coupling reaction: Finally, the 4-tert-butylphenoxy intermediate is coupled with the quinolinylacetamide intermediate under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often involves optimization of reaction conditions to enhance yield and purity. This may include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N-(quinolin-8-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinolinylacetamide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylphenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium phenoxide, alkyl halides, and other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinolinylacetamide derivatives, reduced forms of the compound, and substituted phenoxy derivatives.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-(quinolin-8-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-(quinolin-8-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate immune responses by interacting with specific receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-tert-butylphenoxy)-N-(quinolin-8-yl)acetamide
  • 2-(4-tert-butylphenoxy)-N-(quinolin-8-yl)ethanamide
  • 2-(4-tert-butylphenoxy)-N-(quinolin-8-yl)propionamide

Uniqueness

This compound stands out due to its unique combination of the tert-butylphenoxy and quinolinylacetamide moieties. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-quinolin-8-ylacetamide

InChI

InChI=1S/C21H22N2O2/c1-21(2,3)16-9-11-17(12-10-16)25-14-19(24)23-18-8-4-6-15-7-5-13-22-20(15)18/h4-13H,14H2,1-3H3,(H,23,24)

InChI Key

UOOALXWBMLZHKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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